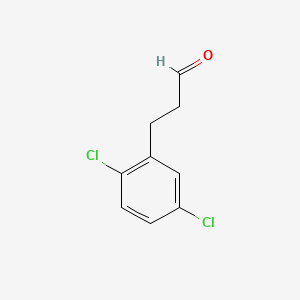

2,5-Dichlorobenzenepropanal

Description

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPQYTKTYNGFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672318 | |

| Record name | 3-(2,5-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057670-83-3 | |

| Record name | 3-(2,5-Dichlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzenepropanal

This document provides a comprehensive, field-proven guide for the multi-step synthesis and rigorous analytical characterization of 2,5-Dichlorobenzenepropanal. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. Every procedure is presented as a self-validating system, ensuring reproducibility and confidence in the final product's identity and purity.

Strategic Overview: A Logic-Driven Synthetic Pathway

The synthesis of this compound is best approached through a robust and sequential pathway that builds the target molecule from a commercially available starting material. The chosen strategy involves a three-step sequence starting from 2,5-dichlorobenzaldehyde, which leverages well-established, high-yielding, and reliable chemical transformations.

The core logic of this pathway is as follows:

-

Carbon Chain Elongation: A Wittig reaction is employed to append a two-carbon ester unit to the aldehyde, forming an α,β-unsaturated ester. This reaction is highly specific for converting carbonyls to alkenes with a fixed double bond location.[1]

-

Saturation of the Alkene: The newly formed carbon-carbon double bond is selectively reduced via catalytic hydrogenation. This step is crucial for creating the desired saturated propanal backbone.

-

Selective Functional Group Transformation: The resulting saturated ester is precisely reduced to the target aldehyde using a sterically hindered reducing agent at low temperature to prevent over-reduction to the alcohol.

This strategic approach ensures high control over the chemical structure at each stage, minimizing side reactions and simplifying purification.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents like DIBAL-H are pyrophoric and must be handled with extreme care under an inert atmosphere.

Step 1: Wittig Reaction - Synthesis of Ethyl 3-(2,5-dichlorophenyl)acrylate

This step utilizes a stabilized ylide, which favors the formation of the (E)-alkene, providing stereochemical control.[2] The reaction proceeds via a nucleophilic attack of the ylide on the aldehyde, forming an oxaphosphetane intermediate which then collapses to the alkene and triphenylphosphine oxide.[3]

-

Reagents & Equipment:

-

2,5-Dichlorobenzaldehyde (1.0 eq)

-

Ethyl (triphenylphosphoranylidene)acetate (1.1 eq)

-

Toluene (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dichlorobenzaldehyde and anhydrous toluene.

-

Add ethyl (triphenylphosphoranylidene)acetate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

-

Step 2: Catalytic Hydrogenation - Synthesis of Ethyl 3-(2,5-dichlorophenyl)propanoate

This procedure uses palladium on carbon (Pd/C) as a catalyst to deliver hydrogen across the double bond on the catalyst surface, resulting in the saturated ester.

-

Reagents & Equipment:

-

Ethyl 3-(2,5-dichlorophenyl)acrylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 5 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

-

Procedure:

-

Dissolve the acrylate from Step 1 in ethanol in a suitable reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge the system multiple times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude saturated ester, which is often pure enough for the next step.

-

Step 3: Selective Reduction - Synthesis of this compound

The key to this step is using Diisobutylaluminium hydride (DIBAL-H) at a very low temperature (-78°C). At this temperature, DIBAL-H forms a stable tetrahedral intermediate with the ester. This intermediate does not collapse to the aldehyde until the acidic workup, preventing a second hydride addition that would lead to the alcohol.

-

Reagents & Equipment:

-

Ethyl 3-(2,5-dichlorophenyl)propanoate (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry ice/acetone bath, three-neck flask, dropping funnel, nitrogen inlet

-

-

Procedure:

-

Dissolve the propanoate from Step 2 in anhydrous DCM in a dry three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution dropwise via a dropping funnel over 30-45 minutes, maintaining the internal temperature below -70°C.

-

Stir the reaction at -78°C for an additional 1-2 hours.

-

Quench the reaction by slowly adding methanol dropwise at -78°C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.

-

Allow the mixture to warm to room temperature and stir until both layers are clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography (eluent: hexane/ethyl acetate) to yield pure this compound.

-

Structural Characterization and Validation

Unambiguous confirmation of the final product's structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, leading to a definitive structural assignment.[4]

Caption: Complementary workflow for the spectroscopic validation of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

-

¹H NMR: Provides information on the number and chemical environment of protons. The spectrum for this compound is expected to show a characteristic aldehyde proton signal far downfield (~9.8 ppm), two methylene groups in the propyl chain (triplets, ~2.8-3.0 ppm), and three distinct signals for the aromatic protons in a complex splitting pattern.

-

¹³C NMR: Reveals the number of unique carbon environments. Key signals include the aldehyde carbonyl carbon (~200 ppm), three aromatic carbons attached to hydrogen, two aromatic carbons attached to chlorine, and two aliphatic carbons from the propyl chain.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5]

-

A strong, sharp absorption band around 1725-1740 cm⁻¹ is definitive for the aldehyde C=O carbonyl stretch.

-

Two characteristic medium-intensity peaks around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublets) confirm the C-H stretch of the aldehyde group.

-

Absorptions in the 1400-1600 cm⁻¹ range correspond to aromatic C=C stretching, while strong bands in the 1000-1100 cm⁻¹ region are indicative of C-Cl bonds.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition, particularly the presence of halogens.[6]

-

The molecular ion (M⁺) peak will appear as a characteristic cluster due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for a molecule with two chlorine atoms is a trio of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate relative intensity ratio of 9:6:1 .[6]

-

Common fragmentation patterns include the loss of the aldehyde group (-CHO) and benzylic cleavage to form a stable dichlorotropylium ion or related fragments.

-

Summary of Analytical Data

The following tables summarize the expected analytical data for the successful validation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | ¹³C NMR | δ (ppm) |

|---|---|---|---|---|---|---|

| Aldehyde-H | ~9.82 | t | ~1.5 | 1H | C=O | ~200.1 |

| Ar-H | ~7.35 | d | ~2.4 | 1H | Ar-C (quat) | ~138.5 |

| Ar-H | ~7.28 | d | ~8.5 | 1H | Ar-C (quat) | ~134.2 |

| Ar-H | ~7.15 | dd | ~8.5, 2.4 | 1H | Ar-CH | ~132.8 |

| -CH₂- (α to Ar) | ~3.01 | t | ~7.5 | 2H | Ar-CH | ~130.5 |

| -CH₂- (β to Ar) | ~2.85 | t | ~7.5 | 2H | Ar-CH | ~128.9 |

| Ar-C (quat) | ~131.7 | |||||

| -CH₂- | ~44.8 |

| | | | | | -CH₂- | ~27.9 |

Table 2: Key FT-IR and Mass Spectrometry Data

| FT-IR | Wavenumber (cm⁻¹) | Functional Group | Mass Spec (EI) | m/z (relative intensity) | Fragment Identity |

|---|---|---|---|---|---|

| C-H (Aldehyde) | ~2825, ~2725 | Aldehyde | 202, 204, 206 | (9:6:1) | [M]⁺ (Molecular Ion) |

| C=O (Aldehyde) | ~1730 | Carbonyl | 173, 175 | (3:1) | [M-CHO]⁺ |

| C=C (Aromatic) | ~1580, ~1460 | Aromatic Ring | 145, 147 | (3:1) | [C₇H₅Cl₂]⁺ |

| C-Cl | ~1050 | Aryl Halide | 110 | | [C₆H₃Cl]⁺ |

References

- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.

- Wikipedia. (n.d.). Wittig reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Chemistry LibreTexts. (2019). 13.1.5 The Wittig Reaction.

- BYJU'S. (n.d.). Wittig Reaction.

- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.

- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- ChemicalBook. (n.d.). 2,5-Dichlorobenzaldehyde synthesis.

- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (n.d.). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

Sources

An In-depth Technical Guide to the Theoretical Properties of 2,5-Dichlorobenzenepropanal

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

2,5-Dichlorobenzenepropanal belongs to the class of substituted aromatic aldehydes, a scaffold prevalent in numerous biologically active compounds and fine chemicals. The presence of a propanal moiety attached to a dichlorinated benzene ring suggests potential for this molecule to act as a versatile intermediate in organic synthesis. The chlorine substitution pattern on the aromatic ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of resulting derivatives, making it a molecule of interest for structure-activity relationship (SAR) studies in drug development. The aldehyde functional group is a key handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and further carbon-carbon bond formations. This guide provides a theoretical framework for the synthesis and characterization of this novel compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on its chemical structure. These properties are crucial for understanding its potential behavior in both chemical reactions and biological systems.

| Property | Predicted Value |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.07 g/mol |

| IUPAC Name | 3-(2,5-dichlorophenyl)propanal |

| SMILES | O=CCC1=C(C=C(C=C1)Cl)Cl |

| CAS Number | Not available |

| Predicted LogP | 3.2 ± 0.5 |

| Predicted Boiling Point | 280-300 °C at 760 mmHg |

| Predicted Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |

Theoretical Synthesis and Purification

A robust two-step synthetic pathway is proposed for the preparation of this compound starting from the commercially available 2,5-dichlorobenzaldehyde. The first step involves a Horner-Wadsworth-Emmons reaction to introduce the three-carbon chain as an α,β-unsaturated aldehyde. The second step is a selective catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the target saturated aldehyde.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(2,5-Dichlorophenyl)acrylaldehyde

-

To a solution of diethyl(2,2-diethoxyethyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 2,5-dichlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal intermediate.

-

Dissolve the crude acetal in a mixture of THF and 1M aqueous HCl (4:1 v/v) and stir at room temperature for 4-6 hours until TLC analysis indicates complete hydrolysis.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3-(2,5-dichlorophenyl)acrylaldehyde.

Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is chosen for its reliability in forming E-alkenes and the ease of removal of the water-soluble phosphate byproduct.[1][2] The use of the acetal-protected phosphonate reagent prevents self-condensation and other side reactions of the aldehyde functionality. Mild acidic hydrolysis is employed to deprotect the acetal to reveal the α,β-unsaturated aldehyde.

Step 2: Synthesis of this compound

-

Dissolve the (E)-3-(2,5-dichlorophenyl)acrylaldehyde (1.0 eq) in ethyl acetate.

-

Add 10% palladium on carbon (Pd/C) catalyst (5 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon).

-

Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the selective reduction of a carbon-carbon double bond in the presence of an aldehyde.[3][4] Ethyl acetate is a suitable solvent for this reaction. The use of atmospheric pressure of hydrogen is generally sufficient for this type of transformation and is safer to handle in a standard laboratory setting.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for the structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 9.8 (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent CH₂ group.

-

δ 7.3-7.1 (m, 3H): Aromatic protons, exhibiting a complex multiplet pattern characteristic of a 1,2,5-trisubstituted benzene ring.

-

δ 3.0 (t, 2H): Methylene protons alpha to the aromatic ring.

-

δ 2.8 (dt, 2H): Methylene protons alpha to the carbonyl group, appearing as a doublet of triplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 201.5: Carbonyl carbon of the aldehyde.

-

δ 138-130: Aromatic carbons, including the two carbons attached to chlorine atoms.

-

δ 45.0: Methylene carbon alpha to the carbonyl group.

-

δ 28.0: Methylene carbon alpha to the aromatic ring.

Infrared (IR) Spectroscopy

-

~2900-2800 cm⁻¹: C-H stretching of the aliphatic chain.

-

~2750 cm⁻¹ and ~2850 cm⁻¹: Characteristic C-H stretching of the aldehyde group.[5][6]

-

~1725 cm⁻¹: Strong C=O stretching of the saturated aldehyde.[5]

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~800-700 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z 202, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% and M+4 peak at ~10% of the M⁺ peak).

-

Major Fragmentation Pathways:

-

Loss of CHO (m/z 29) to give a fragment at m/z 173.

-

Benzylic cleavage to produce a fragment at m/z 159.

-

McLafferty rearrangement is not expected for this structure.

-

Potential Toxicological and Metabolic Profile

The toxicological properties of this compound have not been experimentally determined. However, predictions can be made based on its structural similarity to other chlorinated aromatic compounds.

Chlorinated benzenes are known environmental pollutants, and their toxicity is related to the degree and position of chlorine substitution.[1][7] They are generally lipophilic and can bioaccumulate. The metabolism of chlorinated benzenes in vivo often proceeds via oxidation by cytochrome P450 enzymes to form reactive epoxide intermediates.[8] These can then be detoxified by conjugation with glutathione or hydrolyzed to chlorophenols, which are subsequently excreted.[8]

The aldehyde group in this compound can be readily oxidized to the corresponding carboxylic acid or reduced to an alcohol, representing additional metabolic pathways. Aromatic aldehydes can exhibit varying degrees of toxicity, and some have been shown to have sensitizing or irritant properties.[9]

Predicted Metabolic Pathway Diagram

Sources

- 1. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dichlorobenzenepropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzenepropanal, a chlorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers. The guide covers the compound's identification, proposed synthetic routes, predicted physicochemical properties, potential applications in drug discovery, and essential safety protocols. The information is presented to support further research and application development by providing a scientifically grounded foundation.

Chemical Identification and Nomenclature

The compound of interest, referred to as this compound, is more precisely identified by its IUPAC name, 3-(2,5-dichlorophenyl)propanal . This nomenclature clearly defines the substitution pattern on the benzene ring and the three-carbon aldehyde chain.

A reported CAS number for 3-(2,5-dichlorophenyl)propionaldehyde is 1057670-83-3 . However, it is important to note that detailed experimental data associated with this specific CAS number is sparse in public databases. Researchers should verify the identity of any obtained samples through rigorous analytical methods.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 3-(2,5-dichlorophenyl)propanal |

| CAS Number | 1057670-83-3 (Reported) |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.07 g/mol |

Plausible Synthetic Pathways

Route 1: Oxidation of 3-(2,5-dichlorophenyl)propan-1-ol

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. This two-step process would begin with the commercially available 2,5-dichlorobenzaldehyde.

Workflow for Synthesis via Alcohol Oxidation

Caption: Proposed synthesis of 3-(2,5-dichlorophenyl)propanal via oxidation of the corresponding primary alcohol.

Experimental Protocol (Hypothetical):

-

Synthesis of 3-(2,5-dichlorophenyl)propan-1-ol:

-

To a solution of 2,5-dichlorostyrene in anhydrous THF under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 3-(2,5-dichlorophenyl)propan-1-ol.

-

-

Oxidation to 3-(2,5-dichlorophenyl)propanal:

-

To a solution of 3-(2,5-dichlorophenyl)propan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 3-(2,5-dichlorophenyl)propanal.

-

The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Route 2: Reduction of a 3-(2,5-Dichlorophenyl)propanoic Acid Derivative

Another viable approach involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride. The corresponding carboxylic acid, 3-(2,5-dichlorophenyl)propanoic acid, is commercially available, making this a potentially more direct route.[1][2][3]

Workflow for Synthesis via Reduction

Caption: Proposed synthesis of 3-(2,5-dichlorophenyl)propanal via reduction of the corresponding acid chloride.

Experimental Protocol (Hypothetical):

-

Formation of 3-(2,5-dichlorophenyl)propanoyl chloride:

-

Reflux a solution of 3-(2,5-dichlorophenyl)propanoic acid in an excess of thionyl chloride (SOCl₂) for several hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

-

-

Rosenmund Reduction to 3-(2,5-dichlorophenyl)propanal:

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., toluene).

-

Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄) and a poison (e.g., quinoline-sulfur).

-

Bubble hydrogen gas through the solution at a controlled temperature.

-

Monitor the reaction progress by TLC or GC to avoid over-reduction to the alcohol.

-

Upon completion, filter off the catalyst and wash the filtrate.

-

Purify the product by distillation under reduced pressure or column chromatography.

-

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis of Prediction |

| Appearance | Colorless to pale yellow liquid | General appearance of aromatic aldehydes |

| Boiling Point | > 250 °C | Extrapolation from similar chlorinated aromatic compounds |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | Nonpolar aromatic and alkyl portions dominate |

| LogP | ~3.5 - 4.5 | Calculated based on structure |

Potential Applications in Research and Drug Development

Substituted phenylpropanal moieties are valuable building blocks in medicinal chemistry.[4][5][6] The presence of the dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

-

Scaffold for Bioactive Molecules: The propanal functional group is reactive and can be readily transformed into other functionalities such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a diverse library of compounds for biological screening.

-

Modulation of Lipophilicity: The two chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is a critical consideration in the design of drugs targeting intracellular proteins.

-

Metabolic Stability: The chlorine substituents can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Intermediate for Heterocyclic Synthesis: Aromatic aldehydes are key precursors in the synthesis of various heterocyclic systems, many of which form the core of approved drugs.[8]

Spectroscopic Profile (Predicted)

For unambiguous identification, a combination of spectroscopic techniques is essential. The following are predicted spectral characteristics for 3-(2,5-dichlorophenyl)propanal.

-

¹H NMR:

-

Aldehydic Proton (CHO): A triplet around δ 9.8 ppm.

-

Aromatic Protons: Three protons in the aromatic region (δ 7.2-7.5 ppm) exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Protons (CH₂CH₂): Two triplets in the upfield region (δ 2.8-3.2 ppm), with the protons adjacent to the carbonyl group appearing more downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the highly deshielded region (δ ~200 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ 125-140 ppm), with the two carbons attached to chlorine atoms showing characteristic shifts.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ ~25-45 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch: A strong absorption band around 1725 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic peak around 2720 cm⁻¹.

-

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Online NMR prediction tools can provide more detailed theoretical spectra.[9][10][11][12]

Safety and Handling

Given the presence of a chlorinated aromatic moiety and an aldehyde functional group, 3-(2,5-dichlorophenyl)propanal should be handled with appropriate caution. General safety guidelines for chlorinated organic compounds and aldehydes should be followed.[13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.

-

Toxicity: While specific toxicity data is unavailable, related compounds can cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

3-(2,5-dichlorophenyl)propanal represents a potentially valuable, yet understudied, chemical entity for synthetic and medicinal chemistry. This guide provides a foundational understanding of its identity, plausible synthetic routes, predicted properties, and potential applications. By leveraging knowledge from analogous compounds, researchers can approach the synthesis and utilization of this molecule with a solid theoretical framework. Further experimental investigation is necessary to fully characterize its properties and unlock its potential in drug discovery and materials science.

References

-

Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Hydroformylation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

CHLORINATED ORGANICS HANDBOOK. (2014). OxyChem. Retrieved January 15, 2026, from [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. Retrieved January 15, 2026, from [Link]

-

How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved January 15, 2026, from [Link]

-

1-[3-(2,5-Dichlorophenyl)phenyl]propan-1-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved January 15, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved January 15, 2026, from [Link]

-

Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved January 15, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 15, 2026, from [Link]

-

N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)propanamide. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

3-(2,5-dichlorophenyl)propanoic acid. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved January 15, 2026, from [Link]

-

Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global. Retrieved January 15, 2026, from [Link]

-

Green solvents in hydroformylation-based processes and other carbonylation reactions. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

- Process for the preparation of 3-hydroxypropanal. (n.d.). Google Patents.

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved January 15, 2026, from [Link]

-

Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Pharmaceuticals, 16(1), 123. Retrieved January 15, 2026, from [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

-

The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). Current Medicinal Chemistry, 20(8), 1083-1111. Retrieved January 15, 2026, from [Link]

-

The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. (2023). IUCr Journals. Retrieved January 15, 2026, from [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

3-(2-chlorophenyl)propanal. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

- Low-pressure hydroformylation of diisobutene. (n.d.). Google Patents.

-

Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

Sources

- 1. 3-(2,5-Dichlorophenyl)propanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 3-(2,5-dichlorophenyl)propanoic acid (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(2,5-Dichlorophenyl)propanoic acid | 68034-76-4 [chemicalbook.com]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CASPRE [caspre.ca]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxychem.com [oxychem.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. ecolink.com [ecolink.com]

- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 17. ipi-global.com [ipi-global.com]

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry of 2,5-Dichlorobenzenepropanal

This guide provides a detailed theoretical analysis and predicted spectral data for 2,5-dichlorobenzenepropanal, a compound of interest in synthetic chemistry and drug development. The content herein is structured to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the analytical characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to this compound

This compound is an aromatic aldehyde with a propyl chain attached to a dichlorinated benzene ring. Its structure presents several key features that are amenable to characterization by NMR and MS, including aromatic protons, an aliphatic chain, and a reactive aldehyde group. Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. The synthesis of related compounds, such as 2,5-dichlorophenol and 2,5-dichloronitrobenzene, often involves multi-step processes where rigorous analytical characterization is essential to ensure the desired product is obtained.[1][2][3]

Predicted ¹H NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[4][5] For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons present in the molecule.

Predicted Chemical Shifts, Multiplicity, and Integration:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.0 | Triplet (t) | 1H |

| Aromatic (H-3, H-4, H-6) | 7.0 - 7.5 | Multiplet (m) | 3H |

| Benzylic (-CH₂-) | 2.8 - 3.0 | Triplet (t) | 2H |

| Aliphatic (-CH₂-) | 2.6 - 2.8 | Multiplet (m) | 2H |

Causality of Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (9.5 - 10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen, resulting in a characteristic downfield chemical shift.[6][7] It is expected to appear as a triplet due to coupling with the adjacent methylene group.

-

Aromatic Protons (7.0 - 7.5 ppm): The three protons on the dichlorinated benzene ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns will be complex due to the influence of the two chlorine atoms and the propyl-aldehyde substituent. The electron-withdrawing nature of the chlorine atoms will generally deshield these protons.

-

Benzylic Protons (2.8 - 3.0 ppm): The methylene group directly attached to the benzene ring is deshielded by the aromatic ring current and will appear as a triplet due to coupling with the neighboring methylene group.

-

Aliphatic Protons (2.6 - 2.8 ppm): The second methylene group in the propyl chain will be slightly more shielded than the benzylic protons and will appear as a multiplet due to coupling with both the benzylic and the aldehydic protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.[8][9] For this compound, distinct signals are expected for each unique carbon atom.

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-H & C-C) | 120 - 135 |

| Benzylic (-CH₂-) | 40 - 50 |

| Aliphatic (-CH₂-) | 25 - 35 |

Causality of Predicted ¹³C NMR Spectrum:

-

Aldehyde Carbonyl (195 - 205 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.[10][11]

-

Aromatic Carbons (120 - 140 ppm): The six carbons of the benzene ring will give rise to several signals in the aromatic region. The carbons directly bonded to chlorine atoms will be deshielded, while the others will have slightly different chemical shifts based on their position relative to the substituents.

-

Aliphatic Carbons (25 - 50 ppm): The two methylene carbons in the propyl chain will appear in the aliphatic region of the spectrum, with the benzylic carbon being more deshielded than the other.

Predicted Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13] The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Predicted Molecular Ion and Fragmentation Pattern:

| m/z | Predicted Fragment | Significance |

| 202/204/206 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms |

| 173/175/177 | [M-CHO]⁺ | Loss of the formyl radical |

| 141/143 | [C₇H₅Cl₂]⁺ | Benzylic cleavage |

| 113 | [C₉H₉]⁺ | Loss of two chlorine atoms |

| 75 | [C₆H₃]⁺ | Aromatic fragment |

Causality of Predicted Mass Spectrum:

-

Molecular Ion Peak (m/z 202/204/206): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1.

-

Loss of Formyl Radical (m/z 173/175/177): A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO).[14][15]

-

Benzylic Cleavage (m/z 141/143): Cleavage of the bond between the benzylic carbon and the adjacent carbon is a favorable fragmentation process, leading to a stable benzylic cation.[16][17]

-

Further Fragmentation: Subsequent fragmentation of these primary ions will lead to the other observed peaks in the spectrum.

Experimental Protocols

NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[18][19]

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16). For distinguishing between CH, CH₂, and CH₃ groups, a DEPT experiment can be performed.[20]

-

Mass Spectrometry Sample Preparation and Acquisition:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.[21][22]

-

Acquisition Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 50-300

-

Scan speed: 1 scan/second

-

Visualization of Molecular Structure and Fragmentation

Molecular Structure of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and mass spectral data provide a comprehensive analytical profile for this compound. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this compound in various research and development settings. The provided experimental protocols offer a starting point for obtaining high-quality analytical data, while the theoretical explanations of the spectral features facilitate a deeper understanding of the underlying chemical principles.

References

- Danaher Life Sciences.

- Vadakedath, S., Kandi, V., Godishala, V., Pinnelli, V. B. K., Alkafaas, S. S., & EIkafas, S. S. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology, 7(1), 6-22.

- PREMIER Biosoft.

- Microbe Notes. (2024). Mass Spectrometry Explained: Principle, Steps & Uses.

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.

- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- NIH. (n.d.).

- International Journal of Innovative Research in Science, Engineering and Technology.

- Cavanagh, J. Protein NMR Spectroscopy: Principles and Practice. Google Books.

- Wiley.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592).

- CASPRE. 13C NMR Predictor.

- NIH. (2022).

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2023).

- NMRDB.org. Predict 13C carbon NMR spectra.

- Filo. (2025). Give the predicted number of ¹H NMR signals for the molecules below.

- YouTube. (2020).

- Filo. (2025). Give the predicted number of ¹H NMR signals for the molecules below.

- Globe Thesis. (2020). Synthesis Of 2,5-dichlorophenol In A Microreactor.

- MSU chemistry. Mass Spectrometry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- YouTube. (2023).

- Chegg.com. (2024). Solved predict the 13c nmr spectra of the.

- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.

- Google Patents. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

- Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.

- Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon.

- ChemicalBook. 2,5-Dichlorobenzene-1,4-diamine(20103-09-7) 1H NMR spectrum.

- Guidechem.

Sources

- 1. globethesis.com [globethesis.com]

- 2. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 3. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 4. microbenotes.com [microbenotes.com]

- 5. ijirset.com [ijirset.com]

- 6. Give the predicted number of ¹H NMR signals for the molecules below. Mol.. [askfilo.com]

- 7. Give the predicted number of ¹H NMR signals for the molecules below. Mol.. [askfilo.com]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chegg.com [chegg.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. api.pageplace.de [api.pageplace.de]

- 19. Protein NMR Spectroscopy: Principles and Practice - John Cavanagh - Google Books [books.google.co.ck]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. sciepub.com [sciepub.com]

- 22. microbenotes.com [microbenotes.com]

An In-Depth Technical Guide to the Crystal Structure of 2,5-Dichlorobenzenepropanal: A Dual Approach of Experimental Protocol and Computational Prediction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is paramount. This guide addresses the crystal structure of 2,5-Dichlorobenzenepropanal, a molecule of interest in synthetic chemistry and potentially in drug discovery. As of the writing of this guide, no experimentally determined crystal structure for this compound has been deposited in publicly accessible databases. This document, therefore, presents a comprehensive, dual-pronged approach for its characterization. The first part outlines a detailed, hypothetical experimental protocol for the synthesis, purification, and crystallization of this compound, drawing upon established methodologies for similar aromatic aldehydes. The second, and more extensive part, provides an in-depth guide to the computational prediction of its crystal structure, a powerful in-silico alternative in the absence of experimental data. This dual approach is designed to provide researchers with both a practical experimental workflow and a robust computational framework to elucidate the solid-state structure of this compound and similarly uncharacterized small molecules.

Part 1: A Proposed Experimental Workflow for the Crystallization of this compound

The successful growth of single crystals suitable for X-ray diffraction is often a meticulous process of trial and error, guided by the chemical nature of the compound and an understanding of crystallization principles.[1] The following protocol is a proposed pathway, grounded in established techniques for small organic molecules.[2][3]

Synthesis and Purification

The synthesis of the target compound is the logical first step. A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 2,5-dichlorobenzenepropanol. This is analogous to the synthesis of 2,5-dichlorobenzaldehyde from its alcohol precursor.[4]

Step-by-Step Synthesis Protocol:

-

Oxidation of 2,5-dichlorobenzenepropanol: To a solution of 2,5-dichlorobenzenepropanol (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent like pyridinium chlorochromate (PCC) or a Dess-Martin periodinane system.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, quench the reaction and extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Crystallization Methodologies

With the purified compound in hand, the next stage is to explore various crystallization techniques. The choice of solvent is critical and is often determined empirically.[3] A good starting point is to use solvents in which the compound has moderate solubility.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly.[2] NMR tubes can be surprisingly effective for this purpose as their caps allow for very slow evaporation.[3]

-

Protocol: Dissolve the purified this compound in a solvent such as ethyl acetate or a mixture of dichloromethane and heptane.[3] Cover the container with a perforated lid to control the rate of evaporation and leave it in a vibration-free environment.

-

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[2][3] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Protocol: In a small vial, dissolve the compound in a minimal amount of a good solvent (e.g., toluene). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). Allow the system to equilibrate over several days.

-

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[2][3] Crystallization occurs at the interface between the two solvents.

-

Protocol: Dissolve the compound in a dense solvent like dichloromethane. Carefully layer a less dense anti-solvent such as hexane on top.

-

Experimental Workflow Diagram:

Caption: A flowchart illustrating the proposed experimental workflow for the crystallization of this compound.

Part 2: A Comprehensive Guide to the Computational Crystal Structure Prediction (CSP) of this compound

In the absence of experimental data, computational methods provide a powerful avenue for predicting the crystal structure of organic molecules.[5][6][7][8] The fundamental challenge of CSP lies in the vastness of the potential crystal packing arrangements and the subtle energy differences between polymorphs.[5][8]

The CSP Workflow

A typical CSP workflow involves several key stages, from generating the molecular conformation to ranking the stability of predicted crystal structures.[6]

Step-by-Step Computational Protocol:

-

Molecular Conformation Analysis: The first step is to determine the likely low-energy conformations of the isolated this compound molecule. This is crucial as the molecular shape significantly influences how the molecules pack in a crystal.[5] This can be achieved using quantum mechanical calculations.

-

Crystal Packing Generation: A search algorithm is used to generate a large number of plausible crystal packing arrangements. This is often done by considering common space groups for organic molecules.[5]

-

Lattice Energy Minimization: Each generated crystal structure is then subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using force fields or, for higher accuracy, quantum mechanical methods.

-

Energy Ranking and Analysis: The optimized structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs.[8]

-

Thermodynamic Stability Assessment: For the most promising candidates, it is beneficial to calculate their free energies at different temperatures to assess their relative thermodynamic stability.

Computational Workflow Diagram:

Caption: A schematic of the computational crystal structure prediction (CSP) workflow.

Predicted Crystallographic Data

While a full CSP study is beyond the scope of this guide, the following table presents a hypothetical summary of the kind of data that would be generated for the most stable predicted polymorphs of this compound.

| Parameter | Polymorph A (Predicted) | Polymorph B (Predicted) | Polymorph C (Predicted) |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |

| a (Å) | 10.5 | 7.8 | 6.2 |

| b (Å) | 12.3 | 11.5 | 8.9 |

| c (Å) | 8.1 | 14.2 | 10.4 |

| α (°) | 90 | 90 | 95.3 |

| β (°) | 98.5 | 90 | 102.1 |

| γ (°) | 90 | 90 | 88.7 |

| Volume (ų) | 1029 | 1275 | 554 |

| Z | 4 | 4 | 2 |

| Calculated Density (g/cm³) | 1.35 | 1.32 | 1.38 |

| Relative Lattice Energy (kJ/mol) | 0.0 | +1.2 | +2.5 |

Conclusion

The determination of the crystal structure of this compound, while not yet reported in the literature, is an achievable goal through a systematic application of experimental and computational techniques. This guide has provided a detailed, actionable framework for researchers to pursue this objective. The proposed experimental protocol offers a starting point for the synthesis and crystallization of the molecule. In parallel, the comprehensive computational workflow for crystal structure prediction serves as a powerful tool to explore the potential solid-state forms of this compound, providing valuable insights that can guide experimental efforts and aid in the interpretation of results. The dual approach outlined herein represents a robust strategy for the structural characterization of novel small molecules in the fields of chemistry and pharmaceutical sciences.

References

- Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. RSC Publishing.

- Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv.

- Computational Crystal Structure Prediction of Organic Molecules. ResearchGate.

- Crystal structure prediction of small organic molecules: a second blind test. ResearchGate.

- Computational prediction of organic crystal structures. UCL Discovery - University College London.

- The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.

- Guide for crystallization.

- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- 2,5-Dichlorobenzaldehyde synthesis. ChemicalBook.

- Methods for Crystal Production of natural compounds; a review of recent advancements.

Sources

- 1. iscientific.org [iscientific.org]

- 2. unifr.ch [unifr.ch]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 2,5-Dichlorobenzenepropanal

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the core physicochemical properties of 2,5-Dichlorobenzenepropanal, a molecule of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a predictive understanding of this compound's behavior in experimental settings. We will delve into its expected solubility profile and explore the potential pathways of degradation, offering robust protocols for its handling, storage, and analysis.

Section 1: Physicochemical Profile and Predicted Solubility

This compound is a bifunctional molecule, possessing a dichlorinated aromatic ring and an aldehyde functional group. This unique combination of a nonpolar, lipophilic aromatic core and a polar aldehyde group dictates its solubility characteristics.

The presence of the dichlorinated benzene ring suggests a significant degree of lipophilicity, which generally leads to poor aqueous solubility.[1] This is further supported by data on related compounds such as 2,5-dichlorobenzoic acid, which is reported to be insoluble in water.[2][3][4] Conversely, the aldehyde group, with its polar carbonyl function, can participate in dipole-dipole interactions and hydrogen bonding with protic solvents.[5][6][7][8]

For small aldehydes, this polarity is sufficient to confer moderate water solubility.[5][6][7][9] However, as the carbon chain length and the nonpolar character of the molecule increase, water solubility is expected to decrease significantly.[5][6][9] In the case of this compound, the bulky and nonpolar dichlorinated phenyl group, along with the propyl chain, will likely dominate its physical properties, leading to very low solubility in aqueous media.

It is anticipated that this compound will be soluble in a range of common organic solvents, a characteristic feature of aldehydes and ketones.[5]

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Very Low | The large, nonpolar dichlorinated aromatic ring and propyl chain outweigh the polarity of the aldehyde group. |

| Buffered Solutions | pH-dependent (slight) | While the aldehyde itself is not ionizable, extreme pH values may catalyze degradation (see Section 2), which could indirectly affect apparent solubility over time. |

| Organic | ||

| Alcohols (Methanol, Ethanol) | Soluble | The polar aldehyde group can interact with the hydroxyl group of alcohols, while the organic backbone is compatible with the solvent's alkyl chain. |

| Chlorinated Solvents (Dichloromethane, Chloroform) | Very Soluble | "Like dissolves like" principle; the dichlorinated ring has a high affinity for chlorinated solvents. |

| Ethers (Diethyl ether, THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, including those with moderate polarity. |

| Aprotic Polar Solvents (DMSO, DMF) | Very Soluble | These solvents are highly effective at solvating a wide range of organic molecules. |

| Nonpolar Solvents (Hexanes, Toluene) | Moderately Soluble | The aromatic ring will have some affinity for toluene, but the polarity of the aldehyde may limit solubility in highly nonpolar solvents like hexanes. |

Section 2: Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is governed by the reactivity of its aldehyde functional group and the robust nature of the dichlorinated aromatic ring. While chlorinated aromatic hydrocarbons are generally stable, the aldehyde group is susceptible to several degradation pathways.[1]

Oxidation

Aldehydes are among the most easily oxidized organic functional groups and can be readily converted to carboxylic acids, even by atmospheric oxygen.[9] This process, known as autoxidation, is often accelerated by light and heat. For this compound, this would result in the formation of 2,5-Dichlorobenzenepropanoic acid.

Cannizzaro Reaction

In the presence of a strong base, aldehydes lacking alpha-hydrogens can undergo a disproportionation reaction known as the Cannizzaro reaction.[10] Although this compound possesses alpha-hydrogens, the possibility of base-catalyzed side reactions should be considered, especially under harsh basic conditions.

Photodegradation

Aromatic aldehydes and chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[11][12] This can involve complex radical reactions and may lead to the cleavage of the carbon-chlorine bonds or reactions involving the aldehyde group.[11]

Diagram 1: Key Degradation Pathways of this compound

Caption: Predicted primary degradation pathways for this compound.

Section 3: Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of this compound, a series of well-controlled experiments are necessary. The following protocols are designed to provide a robust framework for this characterization.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Diagram 2: Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal shake-flask solubility assay.

Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[10]

-

Thermal Degradation: Store the solid compound at 105 °C for 48 hours and then dissolve in the solvent.[10]

-

Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours and then dissolve in the solvent.[10]

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

Section 4: Recommended Handling and Storage

Given the propensity of aldehydes to oxidize, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[10]

-

Low Temperature: For long-term storage, keep the sample in a cool, dark place. Refrigeration is recommended.[10]

-

Light Protection: Use amber-colored vials or store the container in a light-blocking outer container to prevent photolytic degradation.[10]

-

Avoid Contaminants: Ensure that the sample does not come into contact with bases, strong oxidizing agents, or reactive metals.[10]

By adhering to these guidelines and employing the described experimental protocols, researchers can ensure the accurate and reliable use of this compound in their studies.

References

- Vertex AI Search. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Accessed January 15, 2026.

- Vertex AI Search. Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Accessed January 15, 2026.

- Benchchem. 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention. Accessed January 15, 2026.

- OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Accessed January 15, 2026.

- Vertex AI Search.

- PubMed.

- ResearchGate. Scheme 5: Dissociation pathways of benzaldehyde. Accessed January 15, 2026.

- ProQuest.

- Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. Accessed January 15, 2026.

- Vertex AI Search.

- Britannica. Aldehyde - Organic, Reactivity, Carboxylic Acids. Accessed January 15, 2026.

- Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. Accessed January 15, 2026.

- PubMed. Formation of chlorinated aromatics by reactions of Cl*, Cl2, and HCl with benzene in the cool-down zone of a combustor. Accessed January 15, 2026.

- Doc Brown. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Accessed January 15, 2026.

- ASM Journals. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Accessed January 15, 2026.

- Ataman Kimya. DCNB (2,5-DICHLORONITROBENZENE). Accessed January 15, 2026.

- NOAA. 2,5-DICHLOROBENZOIC ACID - CAMEO Chemicals. Accessed January 15, 2026.

- ChemicalBook. 2,5-Dichlorobenzoic acid CAS#: 50-79-3. Accessed January 15, 2026.

- NOAA. 2,5-DICHLOROPHENOL - CAMEO Chemicals. Accessed January 15, 2026.

- PubChem. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784. Accessed January 15, 2026.

- PubChem. 2,5-Dichlorophenol | C6H4Cl2O | CID 66. Accessed January 15, 2026.

- Inchem.org. ICSC 0439 - 2,5-DICHLOROPHENOL. Accessed January 15, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]

- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Potential biological activity of 2,5-Dichlorobenzenepropanal

An In-Depth Technical Guide to the Investigation of the Potential Biological Activity of 2,5-Dichlorobenzenepropanal

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of the novel compound, this compound. In the absence of existing pharmacological data, this document proposes a logical and efficient workflow designed for researchers, scientists, and drug development professionals. The approach commences with in silico predictive modeling to generate testable hypotheses regarding potential molecular targets. These computational predictions then inform a cascade of in vitro screening assays, beginning with broad cytotoxicity assessments and progressing to more specific receptor binding and enzyme inhibition studies. This guide provides not only the theoretical framework but also detailed, actionable experimental protocols, data interpretation guidelines, and visualizations of key workflows and potential mechanisms of action. The overarching goal is to furnish a robust, self-validating system for the initial characterization of this compound, thereby laying the groundwork for future preclinical development.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a synthetic organic compound for which, to date, no significant biological activity has been reported in peer-reviewed literature. Its structure, featuring a dichlorinated benzene ring coupled to a propanal moiety, suggests the potential for interaction with biological systems; however, its pharmacological profile remains uncharacterized. The critical first step in evaluating any new chemical entity (NCE) for therapeutic potential is to systematically and efficiently probe its biological interactions.

This guide eschews a rigid, one-size-fits-all screening template. Instead, it advocates for a rational, hypothesis-driven approach that is both cost-effective and scientifically rigorous. We will proceed from broad, computational predictions to focused, mechanism-of-action studies, ensuring that each experimental step is logically informed by the last. This methodology is designed to maximize the acquisition of meaningful data while conserving resources, a critical consideration in modern drug discovery.[1][2]

Part 1: In Silico Target Prediction and Hypothesis Generation

The principle of initiating a screening campaign with computational methods rests on the foundation of chemical similarity: molecules with similar structures often exhibit similar biological activities.[3] In silico tools allow us to rapidly screen this compound against vast databases of known compounds and their biological targets, thereby generating a preliminary "map" of its potential bioactivity.

Methodological Approach: A Two-Pronged Strategy

A combination of ligand-based and structure-based methods will be employed to generate a consensus prediction of potential targets, which is more robust than relying on a single methodology.[4]

-

Ligand-Based Virtual Screening: This approach compares the 2D and 3D structural and physicochemical properties of this compound to libraries of compounds with known biological activities.[3] We will utilize publicly available databases such as ChEMBL and PubChem to identify compounds structurally analogous to our query molecule and, by extension, their associated biological targets.

-

Reverse Docking (Structure-Based): In this technique, the this compound structure is computationally "docked" into the binding sites of a large collection of crystallized protein structures (e.g., from the Protein Data Bank).[3] The goal is to identify proteins to which our molecule is predicted to bind with high affinity.

In Silico Workflow

The following workflow diagram illustrates the proposed computational screening process.

Caption: Workflow for in silico target prediction of this compound.

Hypothetical Data Presentation

The output of the in silico analysis would be a prioritized list of potential biological targets. This data should be summarized in a table for clarity and to guide the selection of in vitro assays.

| Predicted Target | Prediction Method | Confidence Score | Relevant Pathway | Proposed In Vitro Assay |

| Cyclooxygenase-2 (COX-2) | Ligand-Based | 0.85 | Inflammation | Enzyme Inhibition Assay |

| 5-HT2A Receptor | Ligand-Based | 0.79 | Serotonergic Signaling | Receptor Binding Assay |

| Caspase-3 | Structure-Based | 7.2 (Docking Score) | Apoptosis | Enzyme Inhibition Assay |

| HMG-CoA Reductase | Structure-Based | 6.8 (Docking Score) | Cholesterol Biosynthesis | Enzyme Inhibition Assay |

Part 2: The In Vitro Screening Cascade

The predictions from our in silico analysis provide the basis for a targeted in vitro screening campaign. We will employ a tiered or "cascade" approach, starting with broad assays to assess general bioactivity and cytotoxicity before moving to more specific, hypothesis-driven assays.[5][6] This ensures that we quickly identify any overt cellular toxicity, which could confound the results of more nuanced assays.

Tier 1: Primary Screening - Cytotoxicity

The foundational question for any potential therapeutic is its effect on cell viability. A highly cytotoxic compound is generally undesirable unless being developed as an anti-cancer agent. Therefore, the first experimental step is to assess the cytotoxicity of this compound across a panel of representative human cell lines.

Tier 2: Secondary Screening - Target-Specific Assays